molecular formula C84H117N21O23S B164050 Endothelin converting enzyme substrate CAS No. 133752-35-9

Endothelin converting enzyme substrate

Cat. No. B164050
M. Wt: 1821 g/mol
InChI Key: CJTNQOINDCUPHE-FZONESBBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Endothelin converting enzyme substrate (ECE) is a protein that is involved in the regulation of blood pressure. It is an important component of the endothelin system, which is responsible for controlling the constriction and dilation of blood vessels. ECE is synthesized in the body through a complex process that involves several enzymes and is regulated by a variety of factors.

Mechanism Of Action

Endothelin converting enzyme substrate works by cleaving the C-terminal portion of pro-ET-1 to produce mature endothelin-1. Endothelin-1 is a potent vasoconstrictor that can cause the constriction of blood vessels, leading to an increase in blood pressure. Endothelin converting enzyme substrate inhibitors work by blocking the activity of Endothelin converting enzyme substrate, which reduces the production of endothelin-1 and leads to a decrease in blood pressure.

Biochemical And Physiological Effects

Endothelin converting enzyme substrate has a variety of biochemical and physiological effects on the body. It is involved in the regulation of blood pressure, as well as the control of vascular tone, cell growth, and inflammation. Endothelin converting enzyme substrate inhibitors have been shown to reduce blood pressure, inhibit cell growth, and reduce inflammation in animal models and humans.

Advantages And Limitations For Lab Experiments

The use of Endothelin converting enzyme substrate inhibitors in lab experiments has several advantages and limitations. Endothelin converting enzyme substrate inhibitors can be used to study the role of Endothelin converting enzyme substrate in the regulation of blood pressure and other physiological processes. However, the use of Endothelin converting enzyme substrate inhibitors can also have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on Endothelin converting enzyme substrate. One area of interest is the development of more selective Endothelin converting enzyme substrate inhibitors that can target specific isoforms of Endothelin converting enzyme substrate. Another area of interest is the identification of novel regulators of Endothelin converting enzyme substrate activity, which could lead to the development of new therapeutic targets for cardiovascular diseases. Additionally, the role of Endothelin converting enzyme substrate in other physiological processes, such as cell growth and inflammation, is an area of active research.

Synthesis Methods

The synthesis of Endothelin converting enzyme substrate involves several steps, starting with the production of prepro-ET-1, which is the precursor to endothelin-1. Prepro-ET-1 is then cleaved by a protease called furin to produce pro-ET-1. Pro-ET-1 is then transported to the Golgi apparatus, where it is further processed by several enzymes, including Endothelin converting enzyme substrate, to produce mature endothelin-1.

Scientific Research Applications

Endothelin converting enzyme substrate has been the subject of extensive scientific research due to its role in the regulation of blood pressure and its potential as a therapeutic target for cardiovascular diseases. Studies have shown that Endothelin converting enzyme substrate inhibitors can reduce blood pressure in animal models and humans, making them a promising target for the treatment of hypertension.

properties

CAS RN

133752-35-9

Product Name

Endothelin converting enzyme substrate

Molecular Formula

C84H117N21O23S

Molecular Weight

1821 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C84H117N21O23S/c1-11-44(7)70(103-83(124)71(45(8)12-2)102-79(120)62(35-67(110)111)98-75(116)57(30-42(3)4)96-76(117)60(94-47(10)107)33-50-38-87-41-93-50)82(123)99-58(31-48-36-90-54-21-14-13-18-51(48)54)77(118)101-69(43(5)6)81(122)100-61(34-65(85)108)78(119)104-72(46(9)106)84(125)105-29-17-23-63(105)80(121)95-56(74(115)97-59(32-49-37-86-40-92-49)73(114)91-39-68(112)113)25-26-66(109)89-28-27-88-55-22-15-20-53-52(55)19-16-24-64(53)129(126,127)128/h13-16,18-22,24,36-38,40-46,56-63,69-72,88,90,106H,11-12,17,23,25-35,39H2,1-10H3,(H2,85,108)(H,86,92)(H,87,93)(H,89,109)(H,91,114)(H,94,107)(H,95,121)(H,96,117)(H,97,115)(H,98,116)(H,99,123)(H,100,122)(H,101,118)(H,102,120)(H,103,124)(H,104,119)(H,110,111)(H,112,113)(H,126,127,128)/t44-,45-,46+,56-,57-,58-,59-,60-,61-,62-,63-,69-,70?,71-,72-/m0/s1

InChI Key

CJTNQOINDCUPHE-FZONESBBSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NC([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)N[C@@H](CC6=CN=CN6)C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC7=CN=CN7)NC(=O)C

SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)NC(CCC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)NC(CC6=CN=CN6)C(=O)NCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC7=CN=CN7)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)NC(CCC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)NC(CC6=CN=CN6)C(=O)NCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC7=CN=CN7)NC(=O)C

sequence

HLDIIWVNTPXHG

synonyms

ECE substrate
endothelin converting enzyme substrate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.